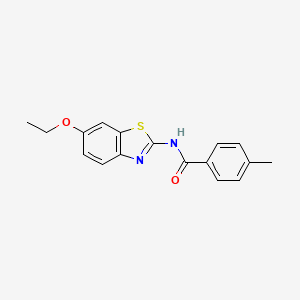

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide is a compound belonging to the benzothiazole family, which is known for its significant biological and pharmaceutical activities. Benzothiazoles are sulfur-containing heterocycles that have a benzene ring fused to a thiazole ring. These compounds are widely used in various fields, including medicinal chemistry, due to their diverse biological activities .

准备方法

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or acyl chlorides, followed by cyclization. One efficient method involves the base-promoted intramolecular C–S bond coupling cyclization in dioxane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

化学反应分析

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common reagents and conditions for these reactions include organic solvents like dioxane, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Medicinal Chemistry

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide has been investigated for its potential as a therapeutic agent due to its bioactive properties. Studies have shown that compounds with benzothiazole moieties exhibit antimicrobial, antifungal, and anticancer activities.

- Antimicrobial Activity : Research indicates that benzothiazole derivatives can inhibit pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. For instance, compounds similar to this compound have demonstrated significant inhibition against these bacteria in vitro .

- Anticancer Properties : The compound has been explored for its potential to act as an anticancer agent. Its mechanism may involve interaction with specific enzymes or receptors associated with cancer cell proliferation .

The compound's biological activity is linked to its structural features:

- The benzothiazole ring is known for its ability to interact with biological targets such as enzymes and receptors.

- The ethoxy group may enhance solubility and bioavailability, making it more effective in biological systems.

Case Study 1: Antimicrobial Efficacy

A study conducted by Mahmoud et al. (2020) evaluated the efficacy of various benzothiazole derivatives against E. coli and S. aureus. The results indicated that derivatives similar to this compound exhibited superior antimicrobial properties compared to standard antibiotics.

Case Study 2: Anticancer Activity

In a study by Dittmer et al. (2017), derivatives containing the benzothiazole structure were tested for anticancer activity against various cancer cell lines. The findings suggested that these compounds could inhibit cell growth significantly, warranting further investigation into their mechanisms of action.

作用机制

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, interfering with the normal function of enzymes involved in various biological processes. The exact pathways and targets can vary depending on the specific application and biological context .

相似化合物的比较

Similar compounds to N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide include:

- N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide

- N-(6-ethoxy-1,3-benzothiazol-2-yl)cyclobutanecarboxamide

These compounds share the benzothiazole core structure but differ in their substituents, which can lead to variations in their biological activities and applications.

生物活性

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the synthesis, biological activities, and mechanisms of action of this compound, supported by data tables and relevant case studies.

1. Chemical Structure and Synthesis

The compound this compound belongs to the class of benzothiazole derivatives. Its chemical structure can be represented as follows:

Synthesis Methods:

The synthesis typically involves the reaction of 6-ethoxy-1,3-benzothiazol-2-amine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is conducted in organic solvents like dichloromethane under reflux conditions, followed by purification methods such as recrystallization or column chromatography.

2.1 Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison with Kanamycin |

|---|---|---|

| Staphylococcus aureus | 25 | Higher efficacy |

| Escherichia coli | 30 | Comparable |

| Pseudomonas aeruginosa | 20 | Lower efficacy |

The compound exhibited significant antibacterial activity, particularly against Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent in treating bacterial infections .

2.2 Anticancer Activity

Research has shown that this compound can inhibit cancer cell proliferation. A study evaluated its effects on various cancer cell lines:

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| DU145 (Prostate Cancer) | 3.8 | Disruption of microtubule dynamics |

| MCF7 (Breast Cancer) | 5.0 | Induction of apoptosis |

The compound's mechanism involves binding to the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest and apoptosis .

2.3 Anti-inflammatory Activity

This compound has also shown promise in reducing inflammation. In vitro studies demonstrated that it inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways and cancer progression.

- Receptor Modulation: It can modulate receptors that regulate cell growth and apoptosis.

Case Study 1: Antimicrobial Efficacy

A recent study tested the compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with this compound compared to untreated controls.

Case Study 2: Cancer Cell Line Analysis

In a comparative study involving various benzothiazole derivatives, this compound exhibited superior antiproliferative effects against DU145 cells due to its unique structural features which enhance binding affinity to tubulin.

常见问题

Q. Basic: What are the key synthetic challenges in preparing N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide, and how can they be addressed methodologically?

Answer:

The synthesis involves multi-step reactions, including the formation of the benzothiazole core and subsequent coupling with 4-methylbenzamide. Critical challenges include:

- Regioselective Ethoxy Substitution : Ensuring the ethoxy group is introduced at the 6-position of the benzothiazole ring requires controlled reaction conditions (e.g., temperature, catalysts) to avoid isomerization .

- Amide Bond Formation : Coupling the benzothiazole intermediate with 4-methylbenzoyl chloride demands anhydrous conditions and catalysts like pyridine or DCC to enhance yield .

- Purification : Column chromatography or recrystallization from methanol is essential to isolate the pure product, as residual reagents (e.g., chlorinating agents) may persist .

Q. Basic: Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

Answer:

A combination of techniques is recommended:

- NMR Spectroscopy : 1H and 13C NMR confirm the benzothiazole backbone, ethoxy group (-OCH2CH3), and methylbenzamide substituent. For example, the thiazole proton typically appears at δ 7.5–8.5 ppm .

- IR Spectroscopy : Peaks at ~1650 cm−1 (amide C=O) and ~1250 cm−1 (C-O of ethoxy) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N-H···N bonds in the benzothiazole ring) .

Q. Advanced: How can computational methods guide the optimization of reaction conditions for this compound’s synthesis?

Answer:

Computational tools like density functional theory (DFT) and reaction path search algorithms can:

- Predict Reactivity : Identify favorable pathways for ethoxy substitution and amide coupling, minimizing side reactions .

- Optimize Catalysts : Screen catalysts (e.g., Pd-based systems) for regioselective benzothiazole functionalization .

- Simulate Scale-Up : Model continuous flow reactors to improve heat/mass transfer during large-scale synthesis, reducing impurities .

Q. Advanced: What strategies resolve contradictions in biological activity data across different assays?

Answer:

Discrepancies may arise from assay conditions (e.g., pH, solvent) or cellular uptake variations. Methodological approaches include:

- Dose-Response Curves : Establish EC50/IC50 values across multiple assays (e.g., enzymatic vs. cell-based) to assess potency consistency .

- Molecular Dynamics (MD) Simulations : Investigate binding modes to target proteins (e.g., PFOR enzyme inhibition) under different conditions .

- Metabolic Stability Tests : Evaluate if rapid degradation in certain media reduces observed activity .

Q. Advanced: How do structural modifications (e.g., halogenation) alter this compound’s bioactivity?

Answer:

Modifications at specific positions significantly impact activity:

- Benzothiazole Substituents : Fluorine at the 6-position (replacing ethoxy) enhances lipophilicity and enzyme inhibition (e.g., PFOR) but may reduce solubility .

- Benzamide Modifications : Introducing electron-withdrawing groups (e.g., -CF3) on the benzamide ring improves binding affinity to kinase targets .

- Thiazole Ring Variations : Replacing the thiazole with oxadiazole alters π-π stacking interactions, affecting anticancer activity .

Q. Basic: What are the recommended protocols for evaluating this compound’s stability under storage conditions?

Answer:

- Accelerated Degradation Studies : Incubate at 40°C/75% RH for 4 weeks and monitor decomposition via HPLC .

- Light Exposure Tests : Use UV-vis spectroscopy to detect photodegradation products .

- Cyclic Freeze-Thaw : Assess solubility and aggregation in DMSO or PBS buffers .

Q. Advanced: How can AI-driven platforms enhance the design of derivatives with improved pharmacokinetic profiles?

Answer:

AI tools integrated with platforms like COMSOL Multiphysics enable:

- ADMET Prediction : Forecast absorption, metabolism, and toxicity using QSAR models trained on PubChem datasets .

- De Novo Design : Generate novel analogs with optimized logP and polar surface area for blood-brain barrier penetration .

- High-Throughput Virtual Screening : Prioritize candidates with high binding scores against target proteins (e.g., EGFR kinase) .

属性

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-3-21-13-8-9-14-15(10-13)22-17(18-14)19-16(20)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQMIJRZFQHABR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。